3-Aminopropyl carbamate
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Overview
Description
3-Aminopropyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a propyl chain, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyl carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene or its derivatives to form the corresponding carbamate. Another method includes the reaction of 3-aminopropylamine with carbon dioxide and an alkylating agent in the presence of a base such as cesium carbonate .
Industrial Production Methods: In industrial settings, the continuous synthesis of carbamates from carbon dioxide and amines is gaining popularity due to its efficiency and environmental benefits. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, allowing for the direct utilization of carbon dioxide under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropyl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include ureas, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminopropyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various carbamate derivatives.
Mechanism of Action
The mechanism by which 3-aminopropyl carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells . This pathway is crucial for cell growth and survival, and its inhibition can effectively reduce tumor proliferation.
Comparison with Similar Compounds
N-Boc-1,3-propanediamine: This compound is structurally similar but contains a Boc (tert-butoxycarbonyl) protecting group instead of a carbamate group.
tert-Butyl (3-aminopropyl)carbamate: Another related compound with a tert-butyl group attached to the carbamate moiety.
Uniqueness: 3-Aminopropyl carbamate is unique due to its specific combination of an amino group and a carbamate group, which provides distinct reactivity and versatility in various chemical reactions
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-aminopropyl carbamate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3-8-4(6)7/h1-3,5H2,(H2,6,7) |
InChI Key |
OUHPEQFMFIKJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COC(=O)N |
Origin of Product |
United States |
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